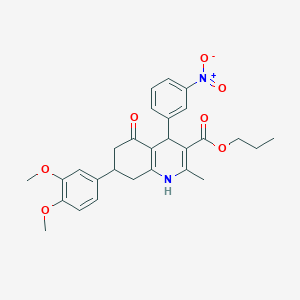
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions:
Nitration: The 4-nitrophenyl group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-(2-Methylpiperidin-1-yl)-2-(4-aminophenyl)quinazoline.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: 4-(2-Methylpiperidin-1-yl)-2-(4-aminophenyl)quinazoline.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms, particularly those involving quinazoline derivatives.
Chemical Biology: The compound can serve as a probe to investigate the function of specific proteins or enzymes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylpiperidin-1-yl)-2-phenylquinazoline: Lacks the nitro group, which may result in different biological activities.
4-(2-Methylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
4-(2-Methylpiperidin-1-yl)-2-(4-methoxyphenyl)quinazoline: Features a methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline is unique due to the presence of both the 2-methylpiperidin-1-yl group and the 4-nitrophenyl group. These substituents confer specific chemical properties and biological activities that distinguish it from other quinazoline derivatives. The nitro group, in particular, can participate in various chemical reactions, making this compound versatile for research and industrial applications.
Propiedades
Fórmula molecular |
C20H20N4O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-(2-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C20H20N4O2/c1-14-6-4-5-13-23(14)20-17-7-2-3-8-18(17)21-19(22-20)15-9-11-16(12-10-15)24(25)26/h2-3,7-12,14H,4-6,13H2,1H3 |
Clave InChI |
ACSQLEAXOHQMGI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![Ethyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11636015.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
![4-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B11636060.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
